Phycocyanobilin

Description

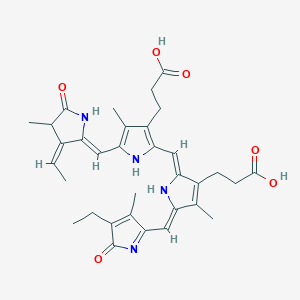

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H38N4O6 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15- |

InChI Key |

NNMALANKTSRILL-TVAGDDIRSA-N |

SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Isomeric SMILES |

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C\C)/C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Synonyms |

21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Phyococyanobilin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a vital blue, linear tetrapyrrole pigment, or bilin, that plays a crucial role in the light-harvesting apparatus of cyanobacteria, red algae, and glaucophytes. As the chromophore for the phycobiliproteins phycocyanin and allophycocyanin, PCB is integral to capturing light energy for photosynthesis. Beyond its fundamental biological role, PCB has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides a comprehensive analysis of the core this compound biosynthesis pathway, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a two-step enzymatic process that begins with the ubiquitous tetrapyrrole, heme. This pathway is conserved across cyanobacteria and represents a key branch of heme catabolism.

The central enzymatic players in this pathway are:

-

Heme Oxygenase (HO; EC 1.14.99.3): This enzyme catalyzes the initial, rate-limiting step in the degradation of heme. It orchestrates the oxidative cleavage of the α-methene bridge of the heme macrocycle to yield biliverdin IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO). This reaction requires molecular oxygen (O₂) and a reducing equivalent, typically supplied by NADPH via a reductase partner. In cyanobacteria, this partner is often a ferredoxin/ferredoxin-NADP+ reductase (FNR) system.[1][2]

-

This compound:ferredoxin oxidoreductase (PcyA; EC 1.3.7.5): This ferredoxin-dependent enzyme is responsible for the four-electron reduction of biliverdin IXα to this compound. The reaction proceeds in two successive two-electron reduction steps. The first reduction targets the D-ring vinyl group to form 18¹,18²-dihydrobiliverdin. The second reduction then acts on the A-ring vinyl group to produce the final product, this compound.[3]

The overall transformation can be summarized as follows:

Heme → Biliverdin IXα → this compound

This core pathway is embedded within the broader metabolic network of the cell, originating from the synthesis of heme itself, which begins with 5-aminolevulinic acid (ALA).

Quantitative Data

Precise quantitative data for the enzymes of the this compound biosynthesis pathway are essential for metabolic engineering and for understanding the pathway's efficiency. While comprehensive kinetic data for a wide range of cyanobacterial species remains an area of active research, the following tables summarize available data for key enzymes from model organisms.

Table 1: Kinetic Parameters of Heme Oxygenase (HO)

| Organism | Substrate | Km (µM) | Vmax (nmol product/mg protein/hr) | kcat (s⁻¹) | Source |

| Synechocystis sp. PCC 6803 | Heme | ~5 | Not Reported | Not Reported | [4] |

| Human (for comparison) | Heme | 1.3 ± 0.2 | 168 ± 10 | 0.05 | [5] |

Note: Kinetic data for cyanobacterial heme oxygenases are not as extensively reported in the literature as for their mammalian counterparts. The available data suggests a Michaelis constant (Km) in the low micromolar range, indicating a high affinity for the heme substrate.

Table 2: Kinetic Parameters of this compound:ferredoxin oxidoreductase (PcyA)

| Organism | Substrate | Km (µM) | Vmax (nmol product/mg protein/hr) | kcat (s⁻¹) | Source |

| Nostoc sp. PCC 7120 | Biliverdin IXα | Not Reported | Not Reported | Not Reported | [6] |

| Synechocystis sp. PCC 6803 | Biliverdin IXα | Not Reported | Not Reported | Not Reported | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

In Vitro Heme Oxygenase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of heme oxygenase by monitoring the production of biliverdin, which is subsequently reduced to bilirubin by biliverdin reductase for easier detection.

Materials:

-

Purified recombinant Heme Oxygenase (HO)

-

Hemin (substrate) solution (e.g., 1 mM in DMSO)

-

Biliverdin Reductase (BVR)

-

NADPH solution (e.g., 20 mM in reaction buffer)

-

Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4

-

Spectrophotometer capable of reading absorbance at 468 nm

Procedure:

-

Prepare a reaction mixture in a microcuvette containing:

-

Reaction Buffer (to a final volume of 200 µL)

-

Hemin (final concentration 10-20 µM)

-

Biliverdin Reductase (sufficient for rapid conversion of biliverdin to bilirubin, e.g., 0.1-0.5 µM)

-

Purified Heme Oxygenase (e.g., 0.1-1 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.

-

Immediately monitor the increase in absorbance at 468 nm (the absorbance maximum of bilirubin) over time (e.g., every 30 seconds for 10-15 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of bilirubin (ε₄₆₈ = 60 mM⁻¹cm⁻¹).

-

Enzyme activity can be expressed as nmol of bilirubin formed per minute per mg of HO.

In Vitro this compound:ferredoxin oxidoreductase (PcyA) Assay

This protocol outlines a method to assay the activity of PcyA by monitoring the conversion of biliverdin IXα to this compound using a ferredoxin-NADP⁺ reductase system as the electron donor.

Materials:

-

Purified recombinant PcyA

-

Biliverdin IXα (substrate) solution (e.g., 1 mM in DMSO)

-

Ferredoxin

-

Ferredoxin-NADP⁺ Reductase (FNR)

-

NADPH solution (e.g., 20 mM in reaction buffer)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a microcuvette containing:

-

Reaction Buffer (to a final volume of 200 µL)

-

Biliverdin IXα (final concentration 10-50 µM)

-

Ferredoxin (e.g., 5-10 µM)

-

FNR (e.g., 1-2 µM)

-

Purified PcyA (e.g., 1-5 µM)

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 200-500 µM.

-

Monitor the decrease in absorbance of biliverdin IXα (around 660-680 nm) and the increase in absorbance of this compound (around 620-640 nm) over time.

-

The reaction can be stopped at different time points by adding an equal volume of acetone, and the products can be analyzed by HPLC.

HPLC Analysis of this compound and Intermediates

This protocol provides a method for the separation and quantification of this compound and its precursor, biliverdin IXα, using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

Materials:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile

-

This compound and Biliverdin IXα standards

-

Samples from in vitro assays or cell extracts

Procedure:

-

Sample Preparation: Stop enzymatic reactions by adding an equal volume of cold acetone or methanol. Centrifuge to pellet precipitated protein and collect the supernatant for analysis.

-

HPLC Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: Monitor at 375 nm (for biliverdin) and 660 nm (for this compound).

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: Linear gradient from 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: Linear gradient from 80% to 20% B

-

35-40 min: 20% B (re-equilibration)

-

-

-

Quantification: Generate a standard curve for both this compound and biliverdin IXα using known concentrations of the standards. Calculate the concentration of the analytes in the samples based on their peak areas.

Signaling Pathways and Logical Relationships

The this compound biosynthesis pathway is a linear enzymatic cascade. The following diagrams, generated using the DOT language, illustrate the core pathway and a typical experimental workflow for its in vitro reconstitution.

Caption: The core this compound biosynthesis pathway.

Caption: A typical experimental workflow for in vitro reconstitution.

Conclusion

The this compound biosynthesis pathway, a concise and elegant two-step enzymatic conversion from heme, is fundamental to the biology of cyanobacteria and holds immense potential for biotechnological applications. A thorough understanding of its enzymatic machinery, kinetics, and regulation is paramount for harnessing its full potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development, facilitating further exploration and exploitation of this remarkable natural product. As research progresses, a deeper understanding of the regulatory networks governing this pathway will undoubtedly unlock new avenues for the enhanced production of this compound and its derivatives for a wide range of applications.

References

- 1. revvity.com [revvity.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Refolding and Enzyme Kinetic Studies on the Ferrochelatase of the Cyanobacterium Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of heme oxygenase-1 from cyanobacterium Synechocystis sp. PCC 6803 in complex with heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. CAU Scholar's Space: Development and validation of an HPLC-PDA method for the analysis of this compound in Arthrospira maxima [scholarworks.bwise.kr]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Phycocyanobilin: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a blue-light-absorbing linear tetrapyrrole chromophore, also known as a bilin, found in cyanobacteria and certain algae. It is the prosthetic group covalently attached to phycocyanin and allophycocyanin, which are components of the light-harvesting phycobilisome complex in these organisms. Beyond its fundamental role in photosynthesis, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and mechanisms of action of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound is an open-chain tetrapyrrole, structurally similar to biliverdin, a breakdown product of heme in mammals. This structure, with its conjugated double bond system, is responsible for its characteristic blue color and its biological activity.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

| Molecular Formula | C₃₃H₃₈N₄O₆ |

| Molar Mass | 586.69 g/mol |

| CAS Number | 20298-86-6 |

| Appearance | Blue pigment |

| Solubility | Phycobiliproteins are highly soluble in water.[1] this compound itself has low solubility in water and may require organic solvents like methanol or DMSO for dissolution.[2] |

| Stability | Phycobiliproteins containing this compound are most stable at a pH between 5.5 and 6.0 and at temperatures below 45°C.[3] this compound itself is more stable than the holoprotein during heat and high-pressure processing.[1] At pH 7, this compound can undergo oxidation, which increases with higher pH, while at lower pH, it tends to aggregate due to low solubility.[1] |

| Absorption Maximum (λmax) | When part of C-phycocyanin, it has a primary absorption peak around 620 nm.[4] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor heme. This pathway is crucial for the production of the light-harvesting pigments in cyanobacteria.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. Its primary effects are attributed to its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound's antioxidant effects are mediated through multiple mechanisms, including direct radical scavenging and modulation of cellular antioxidant pathways. A key mechanism is the inhibition of NADPH oxidase (NOX), a major source of reactive oxygen species (ROS) in cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are closely linked to its antioxidant properties and its ability to modulate key inflammatory signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response, and to induce the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound and its biological activities.

Extraction of Phycocyanin from Spirulina

This protocol describes a common method for extracting the phycocyanin-phycocyanobilin complex from Spirulina biomass.

-

Materials:

-

Dry or wet Spirulina biomass

-

Phosphate buffer (0.1 M, pH 7.0)

-

Centrifuge

-

Mortar and pestle or sonicator

-

Diatomaceous earth (optional, for mortar and pestle method)

-

-

Procedure:

-

Cell Disruption (Choose one method):

-

Freeze-Thaw: Suspend the biomass in phosphate buffer. Freeze the suspension at -20°C and then thaw at room temperature. Repeat this cycle 3-4 times.[5][6]

-

Homogenization: Homogenize frozen biomass in a mortar and pestle with diatomaceous earth in a 5:1 ratio (biomass:diatomaceous earth).[7]

-

Sonication: Suspend the biomass in phosphate buffer and sonicate on ice. Use short bursts to prevent overheating and protein denaturation.[6]

-

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Collection: Carefully collect the blue supernatant, which contains the crude phycocyanin extract.

-

Purification of Phycocyanin

This protocol purifies phycocyanin from the crude extract using ammonium sulfate precipitation followed by chromatography.

-

Materials:

-

Crude phycocyanin extract

-

Ammonium sulfate

-

Dialysis tubing (12-14 kDa MWCO)

-

DEAE-Cellulose for anion-exchange chromatography

-

Acetate buffer (pH 5.10)

-

HPLC system with a C18 column (for this compound purification)[8]

-

Mobile phase for HPLC: e.g., gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[8]

-

-

Procedure:

-

Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the crude extract to achieve 65% saturation while stirring on ice. Allow the protein to precipitate overnight at 4°C.[9]

-

Centrifugation: Centrifuge the mixture at high speed to collect the precipitated phycocyanin.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of phosphate buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.[9]

-

Anion-Exchange Chromatography:

-

HPLC for this compound (Optional): To isolate this compound from the purified phycocyanin, an additional step of methanol extraction followed by reverse-phase HPLC can be employed.[8]

-

Spectrophotometric Quantification

This protocol quantifies the amount of phycocyanin in a solution.

-

Materials:

-

Purified phycocyanin solution

-

UV-Vis spectrophotometer

-

Phosphate buffer (as blank)

-

-

Procedure:

-

Measure the absorbance of the phycocyanin solution at 615 nm and 652 nm.[4][10] Also, measure the absorbance at 280 nm to assess protein purity.

-

Calculate the concentration of C-phycocyanin (C-PC) using the following equation by Bennett and Bogorad (1973): C-PC (mg/mL) = (A₆₁₅ - 0.474 x A₆₅₂) / 5.34[10]

-

The purity of the phycocyanin extract is often determined by the ratio of absorbance at 620 nm to that at 280 nm (A₆₂₀/A₂₈₀). A ratio greater than 4.0 is considered analytical grade.[4]

-

Antioxidant Activity Assays

This assay measures the ability of this compound to scavenge the stable DPPH radical.

-

Materials:

-

This compound solution in a suitable solvent (e.g., methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)[11]

-

Positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.[11][12]

-

In a test tube or microplate well, mix the this compound solution (at various concentrations) with the DPPH working solution.[11]

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[11][12]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the sample.[13]

-

This assay measures the antioxidant capacity against peroxyl radicals.

-

Materials:

-

This compound solution

-

Fluorescein sodium salt solution (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)[14]

-

Trolox (positive control)

-

Phosphate buffer (75 mM, pH 7.4)

-

Fluorescence microplate reader

-

-

Procedure:

-

In a black 96-well microplate, add the this compound solution (at various concentrations), fluorescein solution, and phosphate buffer.[15]

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[15]

-

Initiate the reaction by adding the AAPH solution to all wells.[14][15]

-

Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, taking readings every few minutes for up to 2 hours.[15][16]

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the blank.

-

The ORAC value is determined by comparing the net AUC of the sample to that of a Trolox standard curve.

-

Anti-inflammatory Activity Assays

This assay determines the inhibitory effect of this compound on NOX activity.

-

Materials:

-

Cell lysates or membrane fractions containing NOX

-

This compound solution

-

NADPH (substrate)

-

Detection reagent (e.g., lucigenin for chemiluminescence or cytochrome c for spectrophotometry)

-

Luminometer or spectrophotometer

-

-

Procedure (using lucigenin):

-

Prepare membrane fractions from cells of interest.[17]

-

In a luminometer tube or plate, add the membrane suspension, lucigenin (e.g., 5 µM), and the this compound solution at various concentrations.

-

Initiate the reaction by adding NADPH (e.g., 200 µM).[17]

-

Immediately measure the chemiluminescence over time.

-

The reduction in chemiluminescence in the presence of this compound indicates inhibition of NOX activity.

-

This assay measures the effect of this compound on the production of pro-inflammatory cytokines in stimulated immune cells.

-

Materials:

-

Immune cells (e.g., macrophages like RAW264.7)

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound solution

-

Commercial ELISA kits for TNF-α and IL-6

-

Microplate reader

-

-

Procedure:

-

Culture the immune cells and pre-treat them with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 100 µg/mL) for a suitable incubation period (e.g., 23.5 hours).[18]

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[18][19]

-

The reduction in cytokine concentration in the supernatant of this compound-treated cells compared to the LPS-only control indicates an anti-inflammatory effect.

-

This method assesses the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.

-

Materials:

-

Cells treated as described in the ELISA protocol

-

Lysis buffer

-

Primary antibodies against phosphorylated and total IκBα and p65

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

Western blotting equipment

-

-

Procedure:

-

After treatment with this compound and stimulation with LPS, lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of IκBα and the p65 subunit of NF-κB.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

A decrease in the phosphorylation of IκBα and p65 in this compound-treated cells indicates inhibition of the NF-κB pathway.

-

This protocol measures the ability of this compound to induce the expression of the cytoprotective enzyme HO-1.

-

Materials:

-

Cells treated with this compound

-

Lysis buffer

-

Primary antibody against HO-1

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

Western blotting equipment

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).[20]

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting as described above, using a primary antibody specific for HO-1.[20][21]

-

Normalize the HO-1 band intensity to a loading control.

-

An increase in the HO-1 protein level in this compound-treated cells indicates induction of the enzyme.

-

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its defined chemical structure and biosynthetic pathway, coupled with its multifaceted mechanisms of action, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and harness the therapeutic potential of this remarkable blue pigment.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. How To Extract Phycocyanin From Spirulina? [greenspringnatural.com]

- 7. scielo.br [scielo.br]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. agilent.com [agilent.com]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 18. ELISA for Quantitative Analysis of IL-6, IL-10, and TNF-α [bio-protocol.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Frontiers | Heme Oxygenase-1 Induction by Carbon Monoxide Releasing Molecule-3 Suppresses Interleukin-1β-Mediated Neuroinflammation [frontiersin.org]

- 21. ABclonal [abclonal.com]

Unveiling the Spectroscopic Landscape of Phycocyanobilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB), a blue linear tetrapyrrole chromophore, is the principal light-harvesting pigment in phycocyanin, an accessory pigment to chlorophyll in cyanobacteria and red algae. Beyond its role in photosynthesis, PCB exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a molecule of significant interest for therapeutic development. A thorough understanding of its spectroscopic properties is paramount for elucidating its structure-function relationships, characterizing its interactions with proteins, and developing analytical methods for its quantification and quality control. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and insights into its role in cellular signaling pathways.

Spectroscopic Properties of this compound

The unique conjugated double-bond system of this compound's tetrapyrrole backbone gives rise to its distinct spectroscopic signature. Its electronic and vibrational properties can be probed by a variety of spectroscopic techniques, each providing complementary information about its structure, conformation, and environment.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative spectroscopic data for this compound and the protein-bound form, C-phycocyanin.

| Spectroscopic Technique | Parameter | This compound (in C-Phycocyanin) | This compound (Free) | Reference(s) |

| UV-Visible Absorption | λmax (nm) | ~620 | ~660 (in ethanol) | [1] |

| Fluorescence Emission | λem (nm) | ~650 | Not typically fluorescent in solution | [2][3][4] |

| Circular Dichroism | Characteristic Bands | Negative band in the Q-band region, Positive band in the Soret region | Dependent on conformation in solution | [5] |

| Raman Spectroscopy | Key Vibrational Modes (cm⁻¹) | ~1646 (C=C stretch) | Varies with conformation and environment | [6] |

| NMR Spectroscopy | ¹³C Chemical Shifts (ppm) | Aliphatic: 0-40, Aromatic: 90-150, Carbonyl: 170-180 | - | [7] |

Key Experimental Protocols

Accurate and reproducible spectroscopic analysis of this compound requires meticulous attention to experimental detail. This section outlines the fundamental protocols for the key spectroscopic techniques discussed.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and concentration of this compound.

Methodology:

-

Sample Preparation:

-

For C-phycocyanin, dissolve the purified protein in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to a known concentration.

-

For free this compound, dissolve in an organic solvent such as ethanol.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 200 to 800 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Measurement:

-

Record a baseline spectrum using the buffer or solvent as a blank.

-

Measure the absorbance spectrum of the sample.

-

The concentration of C-phycocyanin can be calculated using the Beer-Lambert law and the absorbance values at specific wavelengths (e.g., 620 nm and 280 nm) to also assess purity.[1]

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of this compound-containing proteins.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of C-phycocyanin in a suitable buffer to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum of the sample (e.g., ~580-620 nm for C-phycocyanin).[3][4]

-

Set the emission wavelength range to scan from the excitation wavelength to approximately 800 nm.

-

Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio.

-

-

Measurement:

-

Record the fluorescence emission spectrum of the sample.

-

A blank spectrum of the buffer should be recorded and subtracted from the sample spectrum.

-

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the secondary and tertiary structure of this compound-binding proteins and the chirality of the chromophore.

Methodology:

-

Sample Preparation:

-

The protein sample must be of high purity (>95%).

-

The buffer should not contain components that have high absorbance in the far-UV region.

-

Dialyze the sample against the desired buffer to remove interfering substances.

-

-

Instrumentation:

-

Use a CD spectropolarimeter.

-

For secondary structure analysis, scan in the far-UV region (e.g., 185-260 nm).

-

For tertiary structure and chromophore analysis, scan in the near-UV and visible regions (e.g., 260-800 nm).

-

Use a quartz cuvette with an appropriate path length (e.g., 0.1 mm for far-UV, 10 mm for near-UV/Vis).

-

-

Measurement:

-

Record the CD spectrum of the sample.

-

A baseline spectrum of the buffer must be subtracted.

-

The data is typically expressed in units of molar ellipticity.[5]

-

Raman Spectroscopy

Objective: To obtain vibrational information about the this compound chromophore and its interactions with the protein environment.

Methodology:

-

Sample Preparation:

-

Samples can be in solution or solid state.

-

For resonance Raman spectroscopy, the concentration should be adjusted to optimize the signal while minimizing fluorescence.

-

-

Instrumentation:

-

A Raman spectrometer equipped with a suitable laser excitation source is required. The laser wavelength should be chosen to be in resonance with an electronic transition of the chromophore to enhance the Raman signal.

-

A high-resolution spectrograph and a sensitive detector (e.g., a CCD camera) are necessary.

-

-

Measurement:

-

The sample is illuminated with the laser, and the scattered light is collected and analyzed by the spectrograph.

-

The resulting Raman spectrum reveals the vibrational modes of the molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and conformation of this compound.

Methodology:

-

Sample Preparation:

-

Instrumentation:

-

A high-field NMR spectrometer is required.

-

-

Measurement:

-

A variety of one- and multi-dimensional NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei.

-

The resulting spectral data is used to calculate the structure of the molecule.

-

Signaling Pathways and Experimental Workflows

This compound is a key chromophore in photoreceptor proteins like phytochromes and cyanobacteriochromes, which are involved in various light-dependent signaling pathways.

This compound Biosynthesis Pathway

The biosynthesis of this compound starts from heme and involves a two-step enzymatic conversion.[10][11][12]

Caption: Biosynthesis of this compound from Heme.

Cyanobacteriochrome Signaling Cascade

Cyanobacteriochromes (CBCRs) are diverse photoreceptors in cyanobacteria that utilize this compound to sense a wide range of light colors. Light absorption triggers a conformational change in the CBCR, which in turn modulates the activity of its output domains, often leading to changes in the levels of the second messenger cyclic di-GMP (c-di-GMP).[13]

Caption: Cyanobacteriochrome-mediated c-di-GMP signaling.

Experimental Workflow for Spectroscopic Analysis

A typical workflow for the spectroscopic characterization of this compound from a biological source involves several key steps, from sample preparation to data analysis.

Caption: General workflow for spectroscopic analysis of this compound.

Conclusion

The spectroscopic properties of this compound provide a powerful toolkit for researchers in diverse fields. From fundamental studies of photosynthesis to the development of novel therapeutics, the ability to characterize and quantify this versatile molecule is essential. The data and protocols presented in this guide offer a solid foundation for scientists and professionals to harness the full potential of this compound in their research and development endeavors. The intricate signaling pathways in which PCB plays a crucial role further highlight its biological significance and potential as a target for pharmacological intervention.

References

- 1. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webofproceedings.org [webofproceedings.org]

- 3. Frontiers | Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis [frontiersin.org]

- 4. Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. helios.eie.gr [helios.eie.gr]

- 6. Quantum mechanics/molecular mechanics calculation of the Raman spectra of the this compound chromophore in alpha-C-phycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid-state NMR spectroscopic study of chromophore-protein interactions in the Pr ground state of plant phytochrome A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solution-state (15)N NMR spectroscopic study of alpha-C-phycocyanin: implications for the structure of the chromophore-binding pocket of the cyanobacterial phytochrome Cph1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. journals.asm.org [journals.asm.org]

- 13. pnas.org [pnas.org]

Phycocyanobilin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phycocyanobilin (PCB), a linear tetrapyrrole chromophore derived from C-phycocyanin found in cyanobacteria such as Spirulina platensis, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties demonstrated in a variety of in vitro models. This technical guide provides a comprehensive overview of the core mechanisms of action of PCB, detailing its molecular interactions and effects on key cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of PCB as a potential therapeutic agent.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily centered on mitigating oxidative stress and inflammation, and inducing apoptosis in cancer cells. These effects are largely attributed to its structural similarity to the endogenous antioxidant bilirubin.[1][2][3]

Antioxidant Activity

PCB's antioxidant capacity is a cornerstone of its therapeutic potential.[4][5] It functions through several mechanisms:

-

Direct Radical Scavenging: PCB is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), directly neutralizing harmful free radicals.[4][5]

-

Inhibition of NADPH Oxidase (NOX): PCB has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals.[4][6] This inhibition reduces the overall oxidative burden on cells.

-

Upregulation of Endogenous Antioxidant Defenses: PCB activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[2][3][7]

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. PCB exhibits significant anti-inflammatory properties by modulating key signaling pathways:

-

Inhibition of the NF-κB Pathway: PCB has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[8][9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

-

Modulation of MAPK Signaling: PCB can influence the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.[4]

Anti-Cancer Activity

In vitro studies have demonstrated the potential of PCB as an anti-cancer agent, acting through several mechanisms:

-

Induction of Apoptosis: PCB can induce programmed cell death in various cancer cell lines.[1][4]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle.[1]

-

Inhibition of Cancer Cell Proliferation and Colony Formation: PCB has been shown to reduce the ability of cancer cells to multiply and form colonies.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the efficacy of this compound.

Table 1: Antioxidant Activity of this compound

| Assay Type | Test System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Cell-free | Up to 87.07% scavenging at 33 µg/mL | [10] |

| ABTS Radical Scavenging | Cell-free | Up to 100% scavenging at 33 µg/mL | [10] |

| Hydroxyl Radical Scavenging | Cell-free | Up to 64.19% scavenging at 33 µg/mL | [10] |

| Hydrogen Peroxide Scavenging | Cell-free | Up to 78.75% scavenging at 33 µg/mL | [10] |

Table 2: Anti-inflammatory Effects of this compound

| Cell Line | Inducer | Parameter Measured | Inhibition / Reduction | Reference |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | Significant inhibition | [2] |

| RAW 264.7 Macrophages | LPS | TNF-α Production | Significant reduction | [2] |

| RAW 264.7 Macrophages | LPS | IL-6 Production | 75.76% inhibition at 200 µg/mL | [2] |

Table 3: Anti-Cancer Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| HT-29 (Colorectal Cancer) | SRB Assay | 108 µg/mL | [1] |

| PA-TU-8902 (Pancreatic Cancer) | Viability Assay | Cytotoxic effect observed | [1] |

| FTC-133 (Thyroid Cancer) | Proliferation Assay | Inhibition of colony formation by 80-90% | [7] |

| PC-3 (Prostate Cancer) | Proliferation Assay | Inhibition of colony formation by 80-90% | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the mechanism of action of this compound.

Antioxidant Activity Assays

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Assay Procedure:

-

Add various concentrations of this compound to a solution of DPPH in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Assay Procedure:

-

Add different concentrations of this compound to the ABTS•+ solution.

-

Incubate at room temperature for a specified time.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay.

Anti-inflammatory Activity Assays

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and express the results as a percentage of the LPS-treated control.

-

Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Anti-Cancer Activity Assays

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm. The intensity of the color is proportional to the number of viable cells.

-

Cell Treatment: Treat cancer cells with this compound for a specified duration.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: General experimental workflow for in vitro analysis of this compound.

References

- 1. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Characterization of C-phycocyanin antioxidant, anti-inflammatory, anti-tumour, and anti-HCoV-229E activities and encapsulation for implementation in an innovative functional yogurt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Photodynamic Effect of Phycocyanin against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpmbs.com [ijpmbs.com]

- 9. microgreenspirulina.com [microgreenspirulina.com]

- 10. researchgate.net [researchgate.net]

Unveiling Phycocyanobilin: A Technical Guide to Its Discovery, Natural Sources, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue-colored linear tetrapyrrole, is the chromophore responsible for the light-harvesting properties of the phycobiliprotein C-phycocyanin. Found predominantly in cyanobacteria and red algae, PCB has garnered significant interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and characterization of this compound, details its primary natural sources with quantitative data on its abundance, and presents detailed experimental protocols for its extraction and purification. Furthermore, this guide illustrates the biosynthetic pathway of this compound and a standard extraction workflow using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Characterization

The journey to understanding this compound is intrinsically linked to the study of phycobiliproteins, the brilliantly colored, water-soluble pigment-protein complexes found in cyanobacteria and red algae. While the presence of these blue and red pigments had been noted by scientists in the 19th century, the chemical nature of the light-absorbing chromophores remained elusive for many years.

A pivotal moment in the characterization of these chromophores came in the mid-20th century with the work of Irish biochemist Colm Ó hEocha and his collaborators. Their research in the 1950s and 1960s laid the foundational groundwork for the structural elucidation of phycobilins. A landmark 1967 publication by W. Rüdiger, P. O'Carra, and C. Ó hEocha in Nature detailed the structure of phycoerythrobilin and this compound, marking a significant breakthrough in the field[1][2]. Through meticulous chemical degradation and spectroscopic analysis, they were able to propose the correct linear tetrapyrrole structure of this compound.

Subsequent research has further refined our understanding of this compound's structure and its covalent linkage to the apoprotein C-phycocyanin via a thioether bond[3]. Modern analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have unequivocally confirmed the structure proposed by Ó hEocha and his colleagues.

Natural Sources of this compound

This compound is not found as a free molecule in nature but is covalently bound to its apoprotein, C-phycocyanin. Therefore, the natural sources of this compound are the organisms that produce high quantities of C-phycocyanin. These are primarily cyanobacteria (blue-green algae) and, to a lesser extent, red algae (Rhodophyta).

Cyanobacteria

Cyanobacteria are the most abundant and commercially viable source of this compound. Among the thousands of known species, certain genera are particularly rich in C-phycocyanin.

-

Arthrospira platensis (Spirulina): This filamentous cyanobacterium is the most widely cultivated and commercially utilized source of C-phycocyanin. It is grown in large, open ponds or closed photobioreactors for the production of biomass, which is then processed to extract the blue pigment. Spirulina can contain up to 20% C-phycocyanin by dry weight, making it an exceptionally rich source[4][5].

-

Aphanizomenon flos-aquae: Another commercially important cyanobacterium, often harvested from natural blooms in lakes. It is also a significant source of C-phycocyanin.

-

Other Cyanobacteria: Various other cyanobacterial species from genera such as Synechococcus, Phormidium, and Lyngbya are also known to produce C-phycocyanin, although they are less commonly used for commercial production[6].

Red Algae (Rhodophyta)

Red algae also contain phycobiliproteins, including C-phycocyanin, as part of their light-harvesting antennae. However, in most red algae, the red pigment phycoerythrin is more abundant than the blue C-phycocyanin. Therefore, they are generally not considered a primary commercial source for this compound.

Quantitative Data on C-Phycocyanin Content

The concentration of C-phycocyanin, and by extension this compound, can vary significantly between species and is influenced by cultivation conditions such as light intensity, temperature, and nutrient availability. The following table summarizes reported C-phycocyanin yields from various cyanobacterial sources.

| Cyanobacterial Species | C-Phycocyanin Content (mg/g dry weight) | Purity (A620/A280) | Reference |

| Arthrospira platensis (Spirulina) | 43.75 | Not Specified | [7] |

| Arthrospira platensis | 5.11 | Not Specified | [8] |

| Spirulina platensis (CCC540) | 80% recovery (from crude extract) | 4.5 | [9] |

| Geitlerinema sp. | 116 | 4.12 | [10] |

| Synechocystis sp. | Not Specified | Not Specified | [11] |

Note: The purity ratio of A620/A280 is a common measure for the purity of C-phycocyanin extracts. A ratio of 0.7 is considered food-grade, while a ratio greater than 4.0 is considered analytical grade.

Biosynthesis of this compound

This compound is synthesized from heme in a two-step enzymatic pathway. This process is crucial for the assembly of functional phycobilisomes.[3][12]

-

Heme to Biliverdin IXα: The first step involves the oxidative cleavage of the heme macrocycle by the enzyme heme oxygenase (HO) . This reaction opens the porphyrin ring to form the linear tetrapyrrole, biliverdin IXα.

-

Biliverdin IXα to this compound: The second and final step is the reduction of biliverdin IXα to this compound. This reaction is catalyzed by the enzyme This compound:ferredoxin oxidoreductase (PcyA) , which utilizes ferredoxin as a reducing agent[13].

References

- 1. Structure of phycoerythrobilin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure of the Phycobilins - Colm Ó hEocha - Google Books [books.google.co.in]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of this compound:ferredoxin oxidoreductase in complex with biliverdin IXalpha, a key enzyme in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Phycocyanobilin's Role in Photosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue linear tetrapyrrole chromophore, is a pivotal component of the light-harvesting machinery in cyanobacteria, red algae, glaucophytes, and some cryptomonads.[1] As the chromophore covalently bound to phycocyanin and allophycocyanin, PCB plays an indispensable role in absorbing light energy in the orange-red region of the spectrum and efficiently transferring it to chlorophyll for photosynthesis.[1][2][3] This technical guide provides a comprehensive overview of the core functions of this compound in photosynthesis, including its biosynthesis, its role within the phycobilisome complex, and the mechanisms of energy transfer. Detailed experimental protocols for the study of this compound-containing proteins are provided, along with quantitative data on their spectral properties. Furthermore, this guide explores the regulation of phycobilisome gene expression in response to environmental light cues, offering insights for researchers in photosynthesis, bioenergy, and drug development.

Introduction

Oxygenic photosynthesis, the process that sustains most life on Earth, relies on the efficient capture of light energy by pigments. While chlorophylls are the primary photosynthetic pigments, many photosynthetic organisms have evolved accessory pigments to broaden the spectrum of light that can be utilized. In cyanobacteria and red algae, these accessory light-harvesting antennae are sophisticated protein complexes called phycobilisomes (PBS).[4][5] this compound is the key chromophore within the major phycobiliproteins of the PBS, namely phycocyanin (PC) and allophycocyanin (APC), which are responsible for absorbing light in the 590-650 nm range and funneling this energy with near-unity efficiency to the photosynthetic reaction centers.[6][7][8] Understanding the structure, function, and regulation of this compound and its associated proteins is crucial for fields ranging from fundamental photosynthesis research to the development of novel bio-inspired technologies and therapeutic agents.

This compound and Phycobiliproteins: Structure and Function

This compound is a linear tetrapyrrole, covalently attached to conserved cysteine residues of the apoproteins of phycocyanin and allophycocyanin via a thioether bond.[1][2] This covalent linkage and the specific protein environment are critical for modulating the spectral properties of PCB, enabling the fine-tuning of light absorption and emission maxima for efficient energy transfer.

Phycobiliproteins, including phycocyanin and allophycocyanin, are organized into a supramolecular complex called the phycobilisome, which is attached to the thylakoid membrane.[4][5] The phycobilisome has a core of allophycocyanin, from which several rods composed of phycocyanin radiate outwards.[9] This architecture creates an energy funnel, where energy absorbed by phycocyanin in the rods is transferred downhill to allophycocyanin in the core, and finally to chlorophyll in the photosystems.[3][6][10]

Quantitative Spectroscopic and Energy Transfer Data

The efficiency of light harvesting and energy transfer by this compound-containing proteins is underpinned by their specific photophysical properties. The following tables summarize key quantitative data for C-phycocyanin and allophycocyanin.

| Parameter | C-Phycocyanin (C-PC) | Allophycocyanin (APC) | Reference |

| Absorption Maximum (λmax) | ~620 nm | ~651 nm | [4][11] |

| Emission Maximum (λem) | ~642 nm | ~660 nm | [4][11] |

| Molar Extinction Coefficient (ε) | 1.54 x 106 M-1cm-1 (trimer) | 7.0 x 105 M-1cm-1 (trimer) | [12] |

| Fluorescence Quantum Yield (ΦF) | 0.5 - 0.81 | 0.68 | [4][13] |

Energy Transfer Efficiencies

| Energy Transfer Step | Efficiency | Timescale | Reference |

| Phycocyanin (PC) → Allophycocyanin (APC) | Near-unity | ~8 ps | [6][7][8] |

| Allophycocyanin (APC) → Chlorophyll | Near-unity | - | [6][7][8] |

This compound Biosynthesis and Regulation

Biosynthesis Pathway

This compound is synthesized from heme in a two-step enzymatic pathway.[2][3] First, heme is oxidatively cleaved by heme oxygenase (HO) to produce biliverdin IXα. Subsequently, biliverdin IXα is reduced by the ferredoxin-dependent enzyme this compound:ferredoxin oxidoreductase (PcyA) to form this compound.[2][3][14]

Regulation of Phycobilisome Gene Expression

Cyanobacteria can acclimate to changes in light quality and intensity by modulating the composition of their phycobilisomes, a process known as complementary chromatic adaptation.[5] This response is regulated at the level of gene expression. Light signals are perceived by photoreceptors, which in turn initiate a signaling cascade that controls the transcription of genes encoding phycobiliprotein subunits and linker proteins. For instance, under green light, some cyanobacteria increase the expression of phycoerythrin genes, while under red light, the expression of phycocyanin genes is upregulated.[15] This allows the organism to optimize light harvesting for the predominant wavelengths in its environment. The expression of phycobiliprotein genes is also regulated by light intensity, with lower light levels generally leading to an increase in the size and number of phycobilisomes to maximize light capture.[16][17]

Experimental Protocols

Extraction and Purification of Phycocyanin

This protocol describes a general method for the extraction and purification of C-phycocyanin from cyanobacterial biomass, such as Spirulina platensis.

Materials:

-

Cyanobacterial biomass (fresh or frozen)

-

0.1 M Sodium Phosphate buffer, pH 7.0

-

Ammonium sulfate

-

Dialysis tubing (12-14 kDa MWCO)

-

DEAE-Cellulose or other anion-exchange chromatography resin

-

Acetate buffer, pH 5.1 (for chromatography)

-

Sodium chloride (for gradient elution)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Cell Lysis:

-

Resuspend the cyanobacterial biomass in 0.1 M sodium phosphate buffer (pH 7.0).

-

Lyse the cells using a suitable method such as sonication on ice, repeated freeze-thaw cycles, or a French press.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

-

Collect the blue supernatant containing the crude phycocyanin extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve 20-25% saturation. This will precipitate some contaminating proteins.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C and discard the pellet.

-

Increase the ammonium sulfate concentration of the supernatant to 60-65% saturation to precipitate the phycocyanin.

-

Centrifuge as before and collect the blue pellet.

-

-

Dialysis:

-

Resuspend the pellet in a minimal volume of 0.01 M sodium phosphate buffer (pH 7.0).

-

Transfer the suspension to dialysis tubing and dialyze against a large volume of the same buffer overnight at 4°C, with at least one buffer change.

-

-

Ion-Exchange Chromatography:

-

Pack a column with DEAE-Cellulose and equilibrate with acetate buffer (pH 5.1).

-

Load the dialyzed sample onto the column.

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the bound phycocyanin using a linear gradient of sodium chloride (e.g., 0-0.5 M) in the acetate buffer.

-

Collect fractions and monitor the absorbance at 620 nm and 280 nm.

-

Pool the fractions with the highest A620/A280 ratio, which indicates the purity of the phycocyanin. A ratio greater than 4.0 is considered analytical grade.[12]

-

Isolation of Intact Phycobilisomes

This protocol describes the isolation of intact phycobilisomes using sucrose density gradient ultracentrifugation.

Materials:

-

Cyanobacterial cells

-

Phosphate buffer (e.g., 0.75 M potassium phosphate, pH 7.0) containing protease inhibitors

-

Triton X-100

-

Sucrose solutions of varying concentrations (e.g., 0.2 M, 0.5 M, 1.0 M, 2.0 M in phosphate buffer)

-

Ultracentrifuge and appropriate rotor

Procedure:

-

Cell Harvest and Lysis:

-

Harvest cyanobacterial cells by centrifugation.

-

Resuspend the cell pellet in cold phosphate buffer.

-

Break the cells using a French press or other gentle lysis method.

-

Add Triton X-100 to a final concentration of 1-2% (v/v) to solubilize the thylakoid membranes and release the phycobilisomes. Incubate on ice with gentle stirring.

-

Centrifuge at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris and membranes.

-

-

Sucrose Density Gradient Ultracentrifugation:

-

Carefully layer the sucrose solutions of decreasing concentration into an ultracentrifuge tube to create a step gradient.

-

Gently load the phycobilisome-containing supernatant onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

-

Intact phycobilisomes will form a distinct blue band at one of the sucrose interfaces.

-

Carefully collect the blue band using a syringe.

-

-

Analysis:

-

The integrity of the isolated phycobilisomes can be assessed by low-temperature (77K) fluorescence spectroscopy, which should show a characteristic emission peak for the terminal emitter of allophycocyanin.

-

Measurement of Photosynthetic Efficiency

Pulse Amplitude Modulation (PAM) fluorometry is a common method to assess the efficiency of photosystem II (PSII), to which phycobilisomes transfer energy.

Materials:

-

Cyanobacterial culture

-

PAM fluorometer

Procedure:

-

Dark Adaptation:

-

Dark-adapt the cyanobacterial sample for a defined period (e.g., 15-20 minutes) to ensure all reaction centers are open.

-

-

Measurement of F0 and Fm:

-

Measure the minimum fluorescence (F0) by applying a weak measuring light.

-

Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

-

-

Calculation of Maximum Quantum Yield of PSII (Fv/Fm):

-

The variable fluorescence (Fv) is calculated as Fm - F0.

-

The maximum quantum yield of PSII is then calculated as Fv/Fm. This value represents the potential efficiency of photochemistry at PSII.

-

Conclusion and Future Perspectives

This compound is a highly efficient light-harvesting pigment that is central to the photosynthetic capabilities of cyanobacteria and other related organisms. Its role within the intricate architecture of the phycobilisome allows for the capture of a broader range of the solar spectrum and the near-lossless transfer of this energy to the photosynthetic reaction centers. The detailed understanding of this compound's biosynthesis, its photophysical properties, and the regulation of its associated proteins provides a foundation for numerous applications. For researchers in photosynthesis and bioenergy, this knowledge can inform strategies for engineering organisms with enhanced light-harvesting capabilities. For drug development professionals, the potent antioxidant and anti-inflammatory properties of phycocyanin and its chromophore, this compound, present exciting opportunities for the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to further explore the fascinating world of phycobiliproteins and their vital role in one of life's most fundamental processes.

References

- 1. Allophycocyanin (APC) | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phycocyanin - Wikipedia [en.wikipedia.org]

- 5. The phycobilisome, a light-harvesting complex responsive to environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phycobilisome’s Exciton Transfer Efficiency Relies on an Energetic Funnel Driven by Chromophore–Linker Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of chlorophyll availability on phycobilisomes in Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APC (Allophycocyanin) - Elabscience® [elabscience.com]

- 13. Recent Developments in Production and Biotechnological Applications of C-Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Photoregulation of gene expression in the filamentous cyanobacterium Calothrix sp. PCC 7601: light-harvesting complexes and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Phycobilisome Structure and Gene Expression by Light Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Interaction of Phycocyanobilin with Human Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between phycocyanobilin (PCB), a bioactive tetrapyrrole from Spirulina, and human serum albumin (HSA), the primary transport protein in human plasma. Understanding this interaction is crucial for the development of PCB-based therapeutics, as its binding to HSA significantly influences its pharmacokinetics, stability, and bioavailability.

Executive Summary

This compound exhibits a high-affinity binding to human serum albumin, primarily at two distinct sites within subdomains IB and IIA. This interaction is spontaneous and leads to significant conformational changes in HSA, resulting in increased thermal and proteolytic stability of the protein. The binding mechanism involves a static quenching of HSA's intrinsic fluorescence. This guide details the binding characteristics, thermodynamics, and structural alterations, supported by quantitative data and experimental methodologies.

Binding Characteristics and Affinity

This compound binds to human serum albumin with a high affinity, indicating a strong and stable complex formation. The primary binding sites for PCB on HSA have been identified as being located in the IB and IIA subdomains.[1][2] This is similar to the binding locations of its structural analog, bilirubin.[1][2] The binding is stereo-selective, with a preference for the M-conformer of this compound.[3]

Competition experiments have demonstrated that PCB competes with other ligands known to bind to these sites, such as bilirubin, warfarin, and hemin, for binding to HSA.[3][4] This suggests that in physiological conditions with elevated levels of bilirubin or during co-administration of drugs that bind to these sites, the pharmacokinetics of this compound may be altered.[4]

Quantitative Binding Data

| Parameter | Value | Conditions | Reference |

| Binding Constant (Ka) | 2.2 x 106 M-1 | 25 °C | [1][2][3][5] |

| Binding Sites (n) | ~1 | [6] |

Structural and Conformational Changes

The interaction between PCB and HSA induces significant conformational changes in both the protein and the ligand. Upon binding, PCB adopts a more elongated or stretched conformation within the binding pockets of HSA.[1][2][5]

Circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy have revealed that the binding of PCB leads to an increase in the α-helical content of HSA.[1][2] This structural alteration contributes to the overall stabilization of the HSA molecule.

Quantitative Conformational Change Data

| Parameter | Free HSA | HSA-PCB Complex | Method | Reference |

| α-Helix Content | 49.3 ± 1.7% | 54.5 ± 2.4% | Circular Dichroism | [2] |

| α-Helix Content | 50.4 ± 2.1% | 55.2 ± 1.8% | FT-IR | [2] |

The increased structural rigidity and stability of the HSA-PCB complex have been further confirmed by molecular dynamics simulations, which showed reduced flexibility of the protein upon ligand binding.[1][2][5] This stabilization is also manifested as increased resistance to thermal denaturation and proteolytic digestion by trypsin.[1][2][5]

Thermal Stability Data

| Parameter | Free HSA | HSA-PCB Complex | Method | Reference |

| Melting Temperature (Tm) | 70 °C | 71.4 °C | Thermal Denaturation (CD) | [2] |

Experimental Protocols

The characterization of the this compound-HSA interaction has been accomplished through a combination of spectroscopic and computational techniques.

Fluorescence Spectroscopy

Objective: To determine the binding affinity and quenching mechanism.

Methodology:

-

Prepare a stock solution of HSA in a suitable buffer (e.g., 20 mM Tris buffer, pH 7.4).

-

Prepare a stock solution of PCB in a solvent in which it is soluble and which is compatible with the aqueous buffer.

-

Titrate a fixed concentration of HSA with increasing concentrations of PCB.

-

After each addition of PCB, record the fluorescence emission spectrum of HSA (excitation at ~280 nm, emission scan from ~290-400 nm).

-

The intrinsic fluorescence of HSA, primarily from tryptophan residue Trp-214 located in subdomain IIA, is quenched upon PCB binding.[6]

-

Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant and the binding constant.[7][8]

Circular Dichroism (CD) Spectroscopy

Objective: To analyze changes in the secondary structure of HSA upon PCB binding.

Methodology:

-

Prepare samples of HSA and HSA-PCB complex at a known molar ratio (e.g., 1:1) in a suitable buffer.

-

Record the far-UV CD spectra (typically in the range of 180-260 nm) for both samples using a spectropolarimeter.[2]

-

The CD spectrum of HSA is characterized by two negative bands at approximately 208 nm and 222 nm, which are indicative of its α-helical structure.[2]

-

An increase in the negative ellipticity at these wavelengths upon the addition of PCB indicates an increase in the α-helical content.[2]

-

The percentage of α-helical content can be calculated from the CD data using established algorithms.

Molecular Docking and Dynamics Simulations

Objective: To predict the binding sites and analyze the stability and conformational changes of the complex at an atomic level.

Methodology:

-

Obtain the three-dimensional crystal structure of HSA from a protein data bank.

-

Generate the 3D structure of PCB.

-

Use molecular docking software to predict the most probable binding poses of PCB on the HSA molecule.[9] The predicted binding sites are typically within subdomains IB and IIA.[3][4]

-

Perform molecular dynamics simulations of the free HSA and the HSA-PCB complex to observe the dynamic behavior and conformational changes over time (e.g., 300 ns).[1][2]

-

Analyze the simulation trajectories to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to assess the stability and flexibility of the protein and the complex.[1][10]

Visualizations

This compound-HSA Binding Interaction

Caption: this compound binds to HSA at specific sites, inducing stabilizing conformational changes.

Experimental Workflow for Characterizing PCB-HSA Interaction

Caption: A multi-faceted approach to studying the interaction between PCB and HSA.

Conclusion and Future Directions

The interaction between this compound and human serum albumin is a well-characterized, high-affinity binding event that significantly stabilizes the protein structure. This has important implications for the potential therapeutic use of PCB, as its transport and stability in the bloodstream are enhanced. Future research could explore the impact of this binding on the antioxidant and other bioactive properties of this compound in vivo. Furthermore, a deeper understanding of the competition with other drugs for HSA binding sites will be critical for predicting potential drug-drug interactions and optimizing therapeutic regimens involving this compound.

References

- 1. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study | PLOS One [journals.plos.org]

- 2. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA) [scielo.org.mx]

- 10. Stabilization of Human Serum Albumin by the Binding of this compound, a Bioactive Chromophore of Blue-Green Alga Spirulina: Molecular Dynamics and Experimental Study | PLOS One [journals.plos.org]

Phycocyanobilin: A Technical Overview of its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Phycocyanobilin, a key tetrapyrrole chromophore, plays a vital role in the light-harvesting machinery of cyanobacteria, red algae, and other related organisms. Its unique biochemical properties and potential therapeutic applications have garnered significant interest within the scientific community. This technical guide provides an in-depth look at the molecular formula and weight of this compound, alongside a foundational experimental protocol for its isolation and a conceptual workflow for its analysis.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for a range of applications, from spectrometric analysis to computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₃₈N₄O₆ | [1][2][3][4] |

| Molar Mass | 586.69 g/mol | [1] |

| Molecular Weight | 586.68 g/mol | [2][3][4][5][6] |